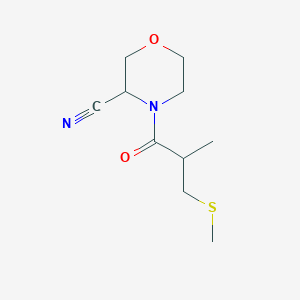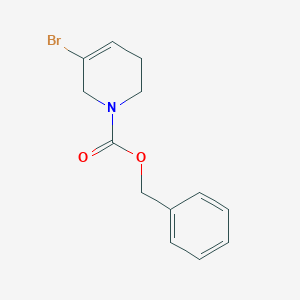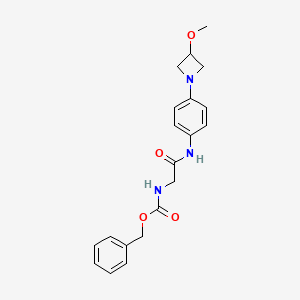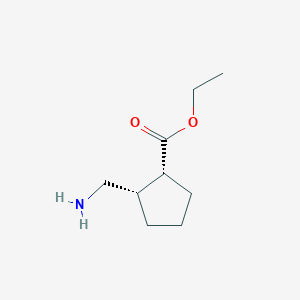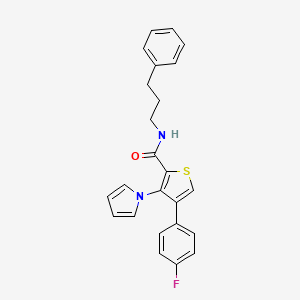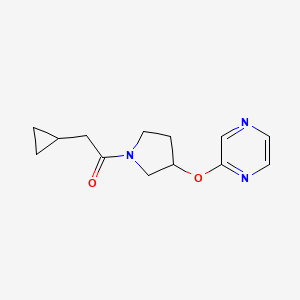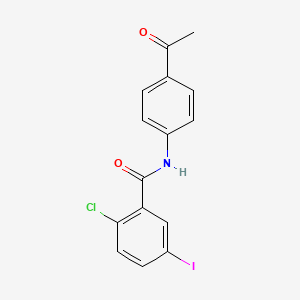
N-(4-acetylphenyl)-2-chloro-5-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-chloro-5-iodobenzamide, commonly known as ACPB, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. ACPB has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
作用机制
The mechanism of action of ACPB involves the inhibition of CK2 activity by binding to its ATP-binding site. CK2 plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. ACPB has been shown to inhibit CK2 activity in vitro and in vivo and induce cell death in cancer cells.
Biochemical and Physiological Effects:
ACPB has been shown to have potent inhibitory effects on CK2 activity in vitro and in vivo. ACPB has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. ACPB has also been studied for its potential therapeutic applications in inflammation, Alzheimer's disease, and other diseases.
实验室实验的优点和局限性
The advantages of using ACPB in lab experiments include its potent inhibitory effects on CK2 activity, its ability to induce apoptosis and inhibit cell proliferation in cancer cells, and its potential therapeutic applications in inflammation, Alzheimer's disease, and other diseases. The limitations of using ACPB in lab experiments include its high cost, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
未来方向
For the research on ACPB include the development of more potent and selective CK2 inhibitors, the investigation of the role of CK2 in other diseases, the optimization of the synthesis method of ACPB, and the study of the pharmacokinetics and pharmacodynamics of ACPB in vivo. The potential therapeutic applications of ACPB in cancer, inflammation, and other diseases also need to be further explored.
合成方法
The synthesis of ACPB involves the reaction of 2-chloro-5-iodobenzoic acid with 4-acetylphenylamine in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain ACPB in high purity.
科学研究应用
ACPB has been extensively used in scientific research as a potent inhibitor of CK2, which is a serine/threonine protein kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. ACPB has been shown to inhibit CK2 activity in vitro and in vivo and induce cell death in cancer cells. ACPB has also been studied for its potential therapeutic applications in inflammation, Alzheimer's disease, and other diseases.
属性
IUPAC Name |
N-(4-acetylphenyl)-2-chloro-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClINO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-8-11(17)4-7-14(13)16/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZTXRMTXTXOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-chloro-5-iodobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2982171.png)
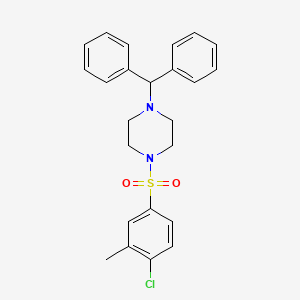
![Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2982173.png)

![(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2982175.png)
